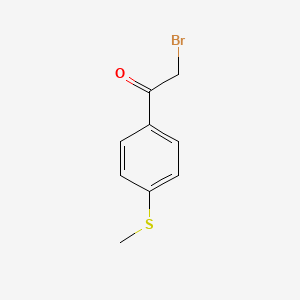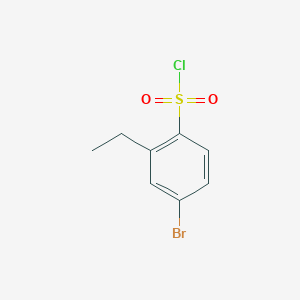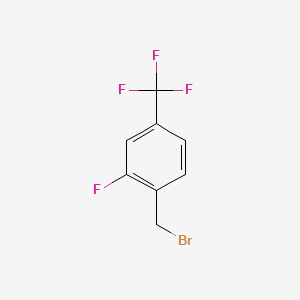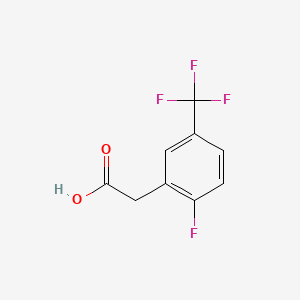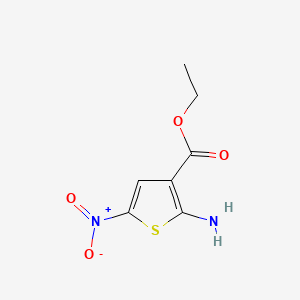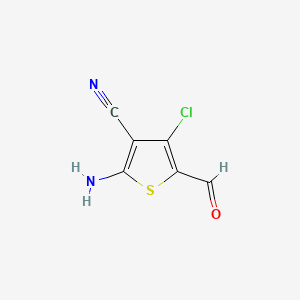![molecular formula C14H16N2O4 B1271994 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid CAS No. 394654-07-0](/img/structure/B1271994.png)
4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
説明
The compound 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid, while not directly studied in the provided papers, is structurally related to the compounds that have been analyzed. The related compounds share a common backbone of 4-oxobutanoic acid and are characterized by various substituents that influence their physical, chemical, and biological properties. These compounds have been synthesized and characterized using various analytical techniques, including FT-IR, NMR, and X-ray diffraction, to confirm their structures and study their properties .
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and the use of different substituents to achieve the desired chemical structure. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized by reacting itaconic anhydride with 3-aminoacetophenone . The synthesis process is typically followed by purification and characterization to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of these compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the unit cell dimensions and the spatial arrangement of atoms within the crystal . The geometrical parameters obtained from these studies are in agreement with those calculated using density functional theory (DFT), which suggests that the theoretical methods are reliable for predicting the structure of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the regions of the molecule that are prone to nucleophilic and electrophilic attacks, respectively . The presence of functional groups such as the acetyl group and the amino group can also influence the reactivity, as seen in the formation of intermolecular hydrogen bonds that link the molecules into chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques such as TGA and DTA, which showed that the compound is stable up to a certain temperature . The optical properties, such as the absorption wavelength, are determined using UV-Vis spectrophotometry, and the presence of functional groups is confirmed by FT-IR spectroscopy . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in the field of optoelectronics .
科学的研究の応用
Vibrational Analysis and Molecular Structure
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound closely related to the queried chemical, has been synthesized and analyzed for its molecular structure using various methods like FT-IR, NMR, and X-ray diffraction. These studies focus on its vibrational wavenumbers, molecular electrostatic potential, and stability through hyper-conjugative interaction and charge delocalization (Raju et al., 2015).
Crystal Structure and Thermal Analysis
Another related compound, also a derivative of 4-oxobutanoic acid, has been analyzed for its crystal structure and thermal stability. This research employs techniques like single crystal X-ray diffraction and thermal analysis (TGA, DTA) to understand the structural and thermal properties of these molecules (Nayak et al., 2014).
Indole Derivatives Synthesis and Aza-Michael Additions
The synthesis of indole derivatives, with substitutions in various positions, has been explored. These derivatives include a focus on 4-oxobutanoic acid structures and their potential applications in organic chemistry and pharmaceutical research (Berkeš et al., 2007).
Neuropsychotropic Activity
Studies on indole-containing γ-aminobutyric acids, derivatives of 4-oxobutanoic acid, have shown that they possess neuropsychotropic activity. The spectrum of this activity varies depending on the molecular structure of the acid (Berestovitskaya et al., 2018).
Computational and Molecular Docking Studies
Computational methods and molecular docking studies have been conducted on derivatives of 4-oxobutanoic acid. These studies are valuable for understanding their biological activities and potential in pharmacological applications (Vanasundari et al., 2018).
Synthesis and Antitumor Activities
Research into 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives has been conducted to explore their antitumor activities. This includes examining their effects on various cancer cell lines and understanding their mechanisms of action (Yang et al., 2023).
Safety And Hazards
The safety and hazards associated with indole derivatives can vary widely, depending on their specific structure and the context in which they are used3.
将来の方向性
Given the wide range of biological activities exhibited by indole derivatives, there is considerable interest in developing new derivatives and investigating their properties1.
Please note that this is a general overview and may not apply directly to “4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid”. For more specific information, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
4-[(1-acetyl-2,3-dihydroindol-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYRFIEWHKAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375563 | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
CAS RN |
394654-07-0 | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



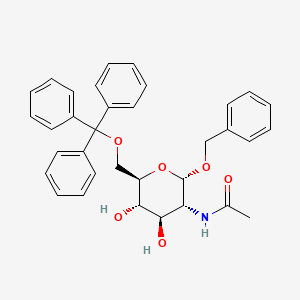
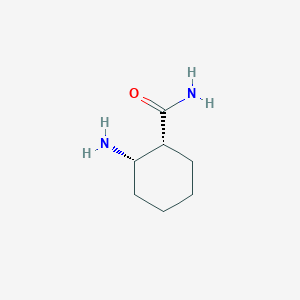
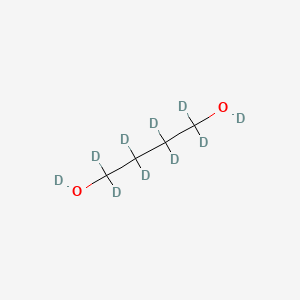
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
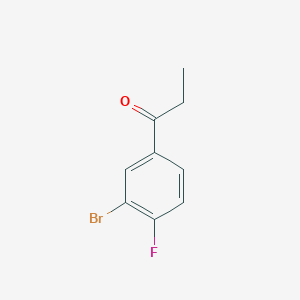
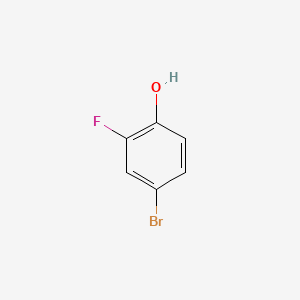
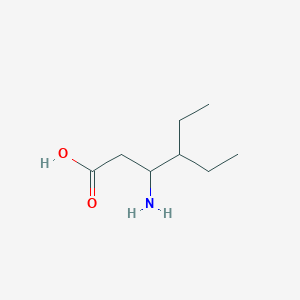
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
